
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups
Scientific Research Applications
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound can insert itself into DNA, preventing DNA unwinding by interfering with the enzyme topoisomerase II . This action disrupts cellular processes, leading to the compound’s therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Daunorubicinone: A closely related compound with similar structural features and biological activities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various research applications.
Properties
CAS No. |
144315-95-7 |
|---|---|
Molecular Formula |
C26H20O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
8-acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C26H20O3/c1-15(27)21-11-17-13-23-24(26(29)20-10-6-5-9-19(20)25(23)28)14-18(17)12-22(21)16-7-3-2-4-8-16/h2-10,13-14,21-22H,11-12H2,1H3 |
InChI Key |
FYUPBCBAACIGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=CC3=C(C=C2CC1C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
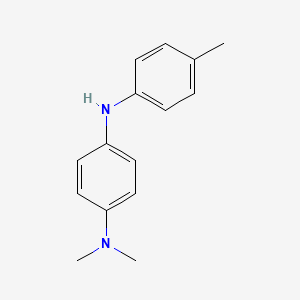
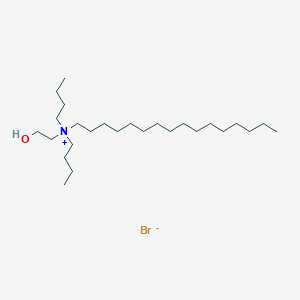
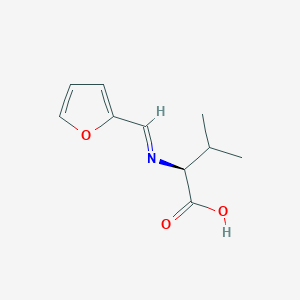
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
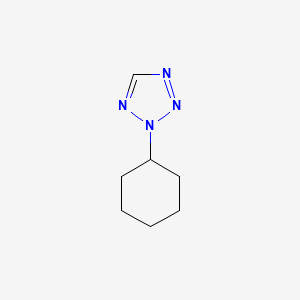

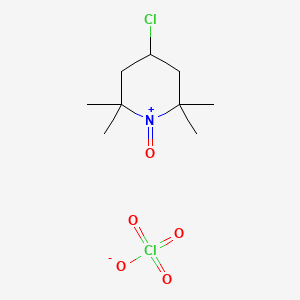
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
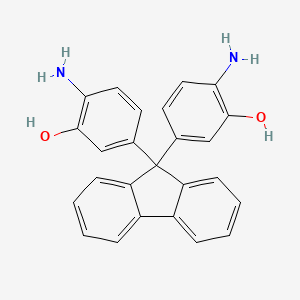
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
